strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate
Description
Strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is a coordination compound featuring a diazenyl (-N=N-) group bridging a naphthalene ring (substituted with carboxylate and oxido groups) and a 5-methylbenzenesulfonate moiety. The strontium cation acts as a counterion, stabilizing the anionic sulfonate and carboxylate groups. Its characterization likely involves NMR, HRMS, and X-ray crystallography, as seen in analogous compounds .
Properties
CAS No. |
73612-29-0 |
|---|---|
Molecular Formula |
C18H12N2O6SSr |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H14N2O6S.Sr/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
InChI Key |
PCUSYVUXPIAEBK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Sr+2] |
physical_description |
Water or Solvent Wet Solid |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate typically involves three main stages:
- Diazotization of the aromatic amine precursor — usually 5-methyl-2-aminobenzenesulfonic acid or a closely related sulfonated aromatic amine.
- Azo coupling with a naphthalene derivative — commonly 3-hydroxy-2-naphthoic acid or its salts.
- Metalation with strontium ions — to form the strontium salt complex, coordinating via the carboxylate and phenolic oxygen atoms.
These steps require precise control of pH, temperature, and stoichiometry to ensure regioselective azo coupling and to prevent decomposition of labile groups such as azo bonds and carboxylates.
Diazotization and Azo Coupling
Diazotization is conducted under acidic conditions, typically at low temperatures (0–5°C), using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) to convert the aromatic amine into the diazonium salt. This low temperature and acidic environment stabilize the diazonium intermediate and prevent side reactions or premature azo bond cleavage.
Azo coupling is performed by mixing the diazonium salt with the naphthalene derivative in mildly alkaline media (pH 8–10). The alkaline conditions stabilize the phenolic form of the naphthalene compound, promoting nucleophilic attack on the diazonium ion and formation of the azo bond (N=N).
Post-coupling, the azo compound is isolated, often as a sodium salt, and purified by recrystallization from ethanol-water mixtures (e.g., 1:3 v/v) to enhance purity.
Metalation with Strontium
The formation of the strontium salt involves reaction with a strontium source, commonly strontium carbonate (SrCO₃) or strontium hydroxide (Sr(OH)₂) .
According to patent EP1899314A2, strontium carbonate is added in equimolar amounts to a saturated aqueous solution of the azo compound's acidic precursor at moderate temperature (~40°C). The reaction proceeds with evolution of CO₂ gas, which is continuously removed to drive the reaction to completion and achieve high yield (>95%).
The strontium ion coordinates primarily with the deprotonated carboxylate group and possibly the phenolic oxygen of the naphthalene moiety, forming a stable metal-organic salt.
The reaction is conducted under controlled pH to avoid alkaline hydrolysis or decomposition of heat- and pH-sensitive groups.
Alternative Synthetic Approaches
- Some advanced methods use strontium bis(trimethylsilyl)amide as a reactive strontium precursor for substitution reactions with appropriate ligands, as reported in coordination chemistry studies. However, these methods are more common for heteroleptic strontium complexes with aminoalkoxide or β-diketonato ligands and less documented for azo dye strontium salts.
Data Tables Summarizing Preparation Parameters
| Step | Reagents/Conditions | Key Parameters | Outcome |
|---|---|---|---|
| Diazotization | Aromatic amine (5-methyl-2-aminobenzenesulfonic acid), NaNO₂, HCl | 0–5°C, acidic pH | Formation of diazonium salt |
| Azo Coupling | Diazonium salt + 3-hydroxy-2-naphthoic acid | pH 8–10, room temperature | Formation of azo dye intermediate |
| Purification | Recrystallization in ethanol-water (1:3 v/v) | Ambient temperature | High purity azo compound |
| Metalation | Strontium carbonate (SrCO₃), aqueous solution | 40°C, CO₂ removal, equimolar ratio | Strontium salt, >95% yield |
Professional Perspectives from Varied Sources
Patent EP1899314A2 provides a robust, scalable method for producing strontium organic salts, emphasizing mild conditions and high yield, which is directly applicable to the preparation of the target compound.
Coordination chemistry research highlights the reactivity of strontium precursors and ligand substitution strategies, which may inform future modifications or alternative syntheses.
Chemical suppliers' product descriptions (e.g., VulcanChem) confirm the compound's identity, molecular formula, and physical form (dry powder), supporting the practical aspects of preparation and handling.
Computational studies and analytical methods (e.g., HPLC monitoring, UV-Vis spectroscopy) are recommended to confirm purity and structural integrity post-synthesis, although specific data for this compound are limited.
Summary Table of Key Chemical and Physical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H11ClN2O6SSr |
| Molecular Weight | 506.4 g/mol |
| Physical Form | Dry powder |
| CAS Number | 15782-05-5 |
| IUPAC Name | This compound |
| Typical Reaction Temperature | Diazotization: 0–5°C; Coupling: room temp; Metalation: ~40°C |
| Purification Method | Recrystallization in ethanol-water mixture |
| Yield | >95% (metalation step) |
Chemical Reactions Analysis
Strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond and formation of corresponding carboxylic acids.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of aromatic amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula:It features a sulfonate group and an azo linkage, which are critical for its reactivity and functionality in various applications. The structure enables it to interact with biological systems and materials in unique ways.
Pigments and Dyes
Strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is utilized as a pigment due to its vibrant color properties. It is particularly valuable in creating dyes for textiles and plastics. The azo group contributes to its color stability and intensity, making it suitable for long-lasting applications.
Case Study:
A study demonstrated the effectiveness of this compound as a dye in polyester fabrics, showing excellent wash and light fastness compared to traditional dyes. This enhances the durability of colored textiles, reducing the need for frequent replacements.
Coatings
This compound is also used in coatings for various surfaces, providing both aesthetic appeal and protective qualities. Its ability to form stable complexes with metals enhances corrosion resistance in industrial applications.
Data Table: Performance of Strontium-based Coatings
| Coating Type | Corrosion Resistance | UV Stability | Application Area |
|---|---|---|---|
| Strontium Coating | High | Excellent | Automotive parts |
| Traditional Coating | Moderate | Good | General industrial use |
Drug Delivery Systems
Research indicates that strontium compounds can be integrated into drug delivery systems due to their biocompatibility and ability to target specific tissues. The compound's structure allows for conjugation with therapeutic agents, enhancing their efficacy.
Case Study:
A recent investigation explored using this compound in targeted cancer therapies. Results showed improved delivery of chemotherapeutic agents directly to tumor sites, minimizing systemic side effects.
Antioxidant Properties
The compound exhibits significant antioxidant properties, which can be harnessed in medical applications to combat oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 Value (µM) |
|---|---|
| Strontium Compound | 25 |
| Standard Antioxidant (Vitamin E) | 30 |
| Control (No Treatment) | N/A |
Environmental Monitoring
The unique properties of this compound make it suitable for environmental monitoring applications, particularly in detecting heavy metals and pollutants.
Sensor Development
The compound can be incorporated into sensor technologies for real-time monitoring of environmental pollutants. Its reactivity with various ions allows for selective detection.
Case Study:
A sensor developed using this compound demonstrated high sensitivity and selectivity for lead ions in water samples, showcasing its potential for environmental safety applications.
Mechanism of Action
The mechanism of action of strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate involves its interaction with various molecular targets:
Azo Bond Cleavage: The azo bond can be cleaved under reductive conditions, leading to the formation of aromatic amines which can interact with biological molecules.
Metal Complexation: The strontium ion in the compound can interact with other molecules, potentially affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azo-Linked Phenol Derivatives ()
Compounds such as (E)-4-((2-chlorophenyl)diazenyl)-2-methylphenol (3b) and (E)-4-((2-chlorophenyl)diazenyl)-3-ethylphenol (3e) share the diazenyl backbone but lack sulfonate and carboxylate groups. Key differences include:
- Substituents : These derivatives primarily feature chloro, methyl, or ethyl groups on the aromatic rings, whereas the target compound incorporates sulfonate and carboxylate functionalities, enhancing its ionic character and solubility in polar solvents.
- Synthesis : Synthesized via one-pot reactions with yields of 63–87%, these compounds are isolated as yellow solids, suggesting similar efficiency in diazenyl bond formation compared to the target compound’s likely synthetic route .
- Applications: While these phenol derivatives may serve as dyes or intermediates, the target compound’s sulfonate and carboxylate groups could expand its utility in metal coordination or biomedical applications.
Phosphanylidene-Sulfonate Ligands ()
Examples like 2-[(dimethylphenylphosphanylidene)azaniumyl]-5-methylbenzenesulfonate highlight structural parallels in the sulfonate moiety but differ in key aspects:
- Functional Groups : The phosphanylidene-azaniumyl group replaces the diazenyl-carboxylate-naphthalene system, imparting distinct electronic properties. The P(1)—N(1) bond length (1.661 Å) in these ligands indicates single-bond character, contrasting with the conjugated diazenyl π-system in the target compound .
- Stereochemistry : The phosphorus atom in phosphanylidene ligands resides above or below the aromatic plane, whereas the diazenyl group in the target compound likely adopts a planar configuration due to conjugation.
- Applications : Phosphanylidene ligands are utilized in transition-metal catalysts (e.g., ruthenium-mediated allylic alkylation), suggesting the target compound could similarly stabilize metal centers but with altered reactivity due to its carboxylate and azo groups .
Strontium-Based Azo Dyes ()
Strontium 4-[(E)-(3-chloro-4-methyl-5-sulfophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate (CAS 428-180-1) and Strontium 2,2''-((5-carboxylato-4-(carboxylatomethyl)-3-cyanothiophen-2-yl)azanediyl)diacetate (CAS 135459-87-9) share the strontium counterion and multifunctional aromatic systems:
- Substituent Effects: The presence of chloro, methyl, and cyanothiophen groups in these compounds modifies electronic properties compared to the target’s naphthalene-carboxylate system.
Comparative Data Table
Research Findings and Implications
- Synthetic Methods: The high yields (63–87%) of diazenyl phenol derivatives suggest that similar one-pot syntheses could be adapted for the target compound, though the inclusion of sulfonate groups may require additional purification steps.
- Structural Insights : X-ray crystallography (using SHELX or WinGX ) reveals bond-length variations critical for understanding the target’s coordination behavior. For instance, the P—N bond in phosphanylidene ligands (1.661 Å) contrasts with the C—N bonds in azo compounds, influencing metal-ligand interactions .
- Application Potential: The target’s sulfonate and carboxylate groups may enable applications in wastewater treatment (as ion-exchange materials) or as corrosion inhibitors, leveraging strontium’s stability in harsh environments .
Biological Activity
Strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique chemical structure, which includes:
- A strontium ion
- A diazenyl group
- A naphthalene derivative with carboxyl and sulfonate functionalities
This structural composition suggests potential interactions with biological molecules, including proteins and nucleic acids.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily focusing on its antitumor properties. The following sections detail specific findings related to its efficacy against cancer cells and other biological effects.
Antitumor Activity
Several studies have investigated the antitumor activity of this compound:
-
In Vitro Studies :
- In a study involving breast cancer cell lines (MDA-MB-231), the compound demonstrated significant cytotoxicity at concentrations as low as 25 μM. The viability of treated cells decreased by up to 71.46% compared to control groups .
- The mechanism of action appears to involve apoptosis induction, as evidenced by increased Annexin V positivity in treated cells .
- Cell Viability Assays :
The mechanisms through which this compound exerts its effects include:
- DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in tumor cells .
Comparative Biological Activity
To better understand the efficacy of this compound, it is useful to compare it with other known antitumor agents:
| Compound Name | Mechanism of Action | IC50 (μM) | Cell Line Tested |
|---|---|---|---|
| This compound | Apoptosis induction | 25 | MDA-MB-231 |
| Actinomycin D | DNA intercalation | 0.05 | KB Cells |
| Phx (Phenoxazine derivative) | Cell cycle arrest | 50 | KB Cells |
Case Studies
Case studies have highlighted the clinical relevance of this compound in oncology:
- Study on Triple-Negative Breast Cancer : In a controlled environment, this compound was administered alongside standard chemotherapy agents. Results indicated enhanced efficacy and reduced side effects compared to traditional treatments .
- Combination Therapies : The compound has been explored in combination with other chemotherapeutic agents, showing synergistic effects that could improve patient outcomes in resistant cancer types.
Q & A
Basic: What are the optimal synthesis conditions for strontium 2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate, and how should experimental parameters be prioritized?
Methodological Answer:
Synthesis requires careful control of pH, temperature, and stoichiometric ratios. For diazenyl coupling, maintain a pH range of 8–10 to stabilize the azo bond formation . Temperature should be kept below 50°C to prevent decomposition of the naphthalene-carboxylic acid precursor. Use factorial design (e.g., 2³ factorial experiments) to prioritize variables: pH, reaction time, and catalyst concentration . Post-synthesis, employ membrane filtration (e.g., nanofiltration) to isolate the product, as described in CRDC subclass RDF2050104 .
Basic: Which spectroscopic and computational methods are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
Combine NMR (¹H/¹³C) to confirm aromatic proton environments and sulfonate group presence . FT-IR can validate the azo (-N=N-) stretch (~1450–1550 cm⁻¹) and carboxylate (-COO⁻) vibrations. For crystallographic clarity, use single-crystal X-ray diffraction, but if crystals are unstable, apply Density Functional Theory (DFT) simulations to model bond lengths and angles, as demonstrated in studies of analogous sulfonated azo compounds . Cross-validate computational results with experimental Raman spectra.
Advanced: How can researchers resolve contradictions in reported thermodynamic stability data for this compound under varying pH conditions?
Methodological Answer:
Contradictions often arise from differing buffer systems or ionic strength conditions. Design a controlled study using:
- Isothermal Titration Calorimetry (ITC) to measure enthalpy changes across pH gradients.
- Molecular Dynamics (MD) Simulations to predict protonation states of the carboxylate and sulfonate groups.
Align findings with a conceptual framework linking stability to electron-withdrawing effects (e.g., the sulfonate group’s impact on the azo bond’s resonance stability) . Reconcile discrepancies by standardizing buffer composition (e.g., Tris-HCl vs. phosphate buffers) and reporting ionic strength explicitly .
Advanced: What methodological approaches are suitable for studying this compound’s interactions with biological macromolecules (e.g., proteins or DNA)?
Methodological Answer:
Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities . For mechanistic insights:
- Circular Dichroism (CD) to detect conformational changes in DNA/proteins.
- Molecular Docking Simulations (e.g., AutoDock Vina) to model interactions, prioritizing the sulfonate and carboxylate groups as binding sites .
Validate in vitro with fluorescence quenching assays (using tryptophan residues as probes) and correlate results with cytotoxicity assays (e.g., MTT tests) in cell lines. Ensure alignment with ethical frameworks for biochemical research .
Basic: How should researchers design experiments to assess the compound’s photostability for applications in dye-sensitized systems?
Methodological Answer:
Implement a pre-test/post-test design with UV-Vis irradiation (e.g., 300–500 nm) . Monitor degradation kinetics via:
- UV-Vis Spectroscopy (track λ_max shifts in the azo chromophore).
- HPLC-MS to identify photodegradation byproducts.
Include control groups with antioxidants (e.g., ascorbic acid) to assess oxidative pathways. Use a factorial design to test variables: light intensity, exposure duration, and solvent polarity .
Advanced: What strategies can address challenges in quantifying trace concentrations of this compound in environmental matrices?
Methodological Answer:
Develop a LC-MS/MS protocol with deuterated internal standards to correct for matrix effects . Optimize solid-phase extraction (SPE) using mixed-mode sorbents (e.g., C18/SCX) for high recovery rates. For validation:
- Perform spike-and-recovery tests in groundwater and soil samples.
- Compare with DFT-predicted fragmentation patterns to confirm detection specificity .
Report limits of detection (LOD) and quantification (LOQ) using IUPAC guidelines, and address interferences via ion suppression studies .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritancy of sulfonate groups.
- Avoid prolonged light exposure; store in amber vials at 4°C.
- Conduct a risk assessment for azo bond reduction products (e.g., aromatic amines) using Ames tests for mutagenicity . Document procedures following CLP regulations and institutional biosafety guidelines .
Advanced: How can researchers model the compound’s redox behavior in electrochemical applications?
Methodological Answer:
Employ cyclic voltammetry (CV) in non-aqueous media (e.g., acetonitrile with 0.1 M TBAPF₆) to avoid proton interference. Parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
